N~2~-(2-methoxy-5-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
Compounds like this one are typically organic molecules that contain a variety of functional groups. They are often used in the field of medicinal chemistry for the development of new drugs .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific properties of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This allows scientists to understand the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, amine groups can participate in reactions like acylation, while sulfonyl groups can undergo reactions such as sulfonation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-18-13-14-23(33-3)22(15-18)27(35(31,32)21-11-6-5-7-12-21)17-24(28)25-19-9-8-10-20(16-19)26(2)34(4,29)30/h5-16H,17H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPZKDIYGLOYHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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